Cyclopentanamine, 1-methyl-
Overview
Description
“Cyclopentanamine, 1-methyl-” is a chemical compound with the formula C6H13N . It is also known by other names such as 1-methylcyclopentanamine .
Molecular Structure Analysis
The molecular structure of “Cyclopentanamine, 1-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H13N/c1-6(7)4-2-3-5-6/h2-5,7H2,1H3 .Physical and Chemical Properties Analysis
“Cyclopentanamine, 1-methyl-” has a molecular weight of 99.1741 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Subheading Enhancing Neuroplasticity and Cognitive Functions
D-Cycloserine (CYC), a derivative of Cyclopentanamine, has been studied for its potential to improve cognitive functions in humans. Specifically, D-CYC has shown promise in consolidating human motor cortical neuroplasticity. Research revealed that D-CYC could potentiate the duration of motor cortical excitability enhancements induced by transcranial direct current (tDCS), without modulating excitability on its own. This potential to consolidate neuronal excitability enhancements, likely by stabilizing the strengthening of NMDA receptors, positions D-CYC as an interesting substance for enhancing cognitive functions (Nitsche et al., 2004).
Therapeutic Applications in Psychiatry
Subheading Psychiatric Treatment and Neuroendocrine Effects
D-Cycloserine's role in psychiatric treatment has also been explored, particularly in its capacity as a partial agonist of the glycine recognition site of the NMDA receptor. A study involving healthy male volunteers assessed the effects of D-cycloserine on neuroendocrine secretion, revealing that it stimulated Luteinizing hormone (LH) secretion, potentially serving as a probe for cerebral NMDA receptor function. The implications of these findings suggest the utility of D-cycloserine in evaluating NMDA receptor function in various cerebral disorders (van Berckel et al., 1998).
Cognitive Enhancement in Neurodegenerative Disorders
Subheading Targeting Memory Deficits in Alzheimer's Disease
Further research has been directed towards understanding the impact of Cyclopentanamine derivatives on neurodegenerative diseases. In particular, studies have explored the effects of cycloserine on cognitive functions and its potential therapeutic impact on Alzheimer's disease. Although the results did not show statistically significant improvements in cognition or global clinical ratings, cycloserine was observed to be a safe agent in the studied population, encouraging further exploration into its potential therapeutic effects on memory and cognitive deficits associated with Alzheimer's disease (Mohr et al., 1995).
Mechanism of Action
Target of Action
The primary target of 1-methylcyclopentan-1-amine Amines like 1-methylcyclopentan-1-amine often interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
The specific mode of action of 1-methylcyclopentan-1-amine It’s known that primary amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
The exact biochemical pathways affected by 1-methylcyclopentan-1-amine The formation of imine derivatives could potentially influence various biochemical pathways, depending on the specific targets of the compound .
Result of Action
The molecular and cellular effects of 1-methylcyclopentan-1-amine The formation of imine derivatives could potentially lead to various molecular and cellular effects, depending on the specific targets and pathways involved .
Safety and Hazards
Properties
IUPAC Name |
1-methylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(7)4-2-3-5-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWASBYPJZBHZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334525 | |
Record name | Cyclopentanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40571-45-7 | |
Record name | Cyclopentanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methylcyclopentyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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